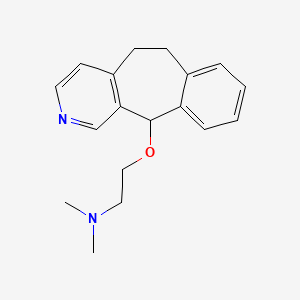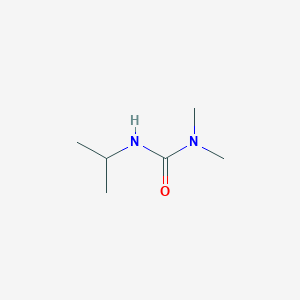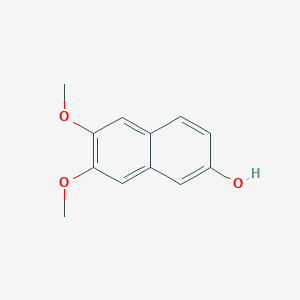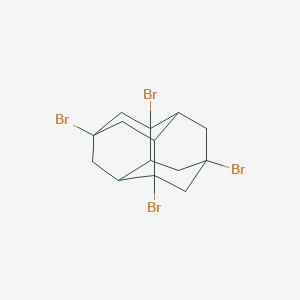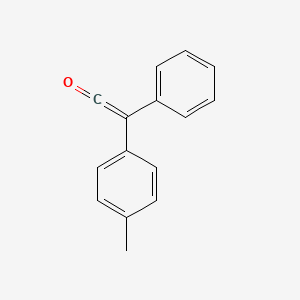
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is a brominated organic compound with the molecular formula C9H5Br5O. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring and a propoxy group. It is primarily used as a flame retardant due to its high bromine content, which imparts excellent fire-resistant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene typically involves the bromination of precursor compounds. One common method is the bromination of 1,2,3-tribromobenzene with 3,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated quinones or other oxidized products.
科学的研究の応用
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics, to enhance fire resistance.
作用機序
The mechanism of action of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene primarily involves its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain-breaking mechanism effectively slows down or extinguishes the fire, making the compound an effective flame retardant.
類似化合物との比較
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms attached to the benzene ring.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Another brominated compound with a similar structure but different bromination pattern.
1,2,4-Tribromobenzene: A tribrominated benzene with bromine atoms at different positions on the benzene ring.
Uniqueness
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is unique due to its specific bromination pattern and the presence of the propoxy group. This structure imparts distinct chemical and physical properties, making it particularly effective as a flame retardant. Its high bromine content and ability to release bromine radicals upon heating contribute to its superior fire-resistant properties compared to other similar compounds.
特性
CAS番号 |
31394-74-8 |
|---|---|
分子式 |
C9H7Br5O |
分子量 |
530.7 g/mol |
IUPAC名 |
1,2,3-tribromo-4-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H7Br5O/c10-5-1-2-6(9(14)8(5)13)15-4-3-7(11)12/h1-2,7H,3-4H2 |
InChIキー |
CGNVPUNQXISZNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCCC(Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


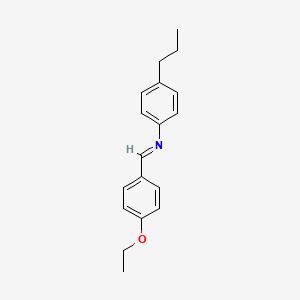
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

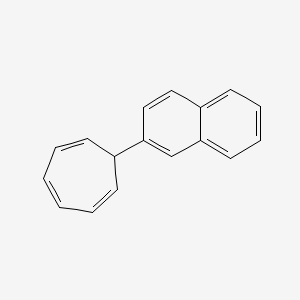

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
